4,6-Dichloro-2-phenylquinoline
Overview
Description
Bax channel blocker is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. Bax is a pro-apoptotic member of the Bcl-2 protein family, which plays a crucial role in the regulation of apoptosis. By blocking the Bax channel, this compound prevents the release of cytochrome c from mitochondria, thereby inhibiting the apoptotic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bax channel blocker is a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods: Industrial production of Bax channel blocker involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in solid form and stored under desiccated conditions at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bax channel blocker primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can be facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperazine derivatives and solvents like DMSO.
Reaction Conditions: Ultrasonic techniques are often used to enhance the solubility of the compound in the reaction medium.
Major Products: The major product formed from these reactions is the Bax channel blocker itself, which is a 3,6-dibromocarbazole derivative with piperazine substituents .
Scientific Research Applications
Bax channel blocker has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Employed in research to understand the mechanisms of cell death and survival.
- Used to investigate the role of Bax in mitochondrial cytochrome c release and its impact on cellular apoptosis .
Medicine:
- Potential therapeutic applications in preventing unwanted cell death in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain types of cancer .
Industry:
Mechanism of Action
Bax channel blocker exerts its effects by inhibiting the activity of the Bax protein. Bax promotes cell death by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis. By blocking the Bax channel, the compound prevents this cascade, thereby preserving cell viability .
Comparison with Similar Compounds
p53 Inhibitors: Compounds like pifithrin-α and pifithrin-μ that inhibit the activity of p53, a protein involved in the regulation of apoptosis.
Uniqueness: Bax channel blocker is unique in its specific inhibition of Bax-mediated mitochondrial cytochrome c release. Unlike Bcl-2, which is anti-apoptotic, Bax channel blocker directly targets the pro-apoptotic activity of Bax. Additionally, while p53 inhibitors target a different pathway in apoptosis regulation, Bax channel blocker specifically modulates the mitochondrial pathway by inhibiting Bax .
Properties
IUPAC Name |
4,6-dichloro-2-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLLVOLQPRLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544825 | |
Record name | 4,6-Dichloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100914-76-9 | |
Record name | 4,6-Dichloro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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